molecular formula C7H16O3S B14785992 Thiol-PEG3-methyl

Thiol-PEG3-methyl

Cat. No.: B14785992
M. Wt: 180.27 g/mol
InChI Key: MVZRHCDWNGUXMX-UHFFFAOYSA-N
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Description

m-PEG3-SH, also known as 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, is a polyethylene glycol (PEG)-based compound. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is characterized by its thiol (-SH) functional group, which allows it to form stable thioether bonds with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-SH typically involves the reaction of polyethylene glycol with thiol-containing reagents. One common method is the nucleophilic displacement of PEG-tosylate, -mesylate, or -bromide with a thiol compound . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In industrial settings, the production of m-PEG3-SH can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

m-PEG3-SH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Scientific Research Applications

m-PEG3-SH has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of m-PEG3-SH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC brings the protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG3-SH is unique due to its specific chain length and thiol functional group, which provide an optimal balance between solubility, flexibility, and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other bioconjugation applications .

Properties

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

2,2-diethoxy-2-methoxyethanethiol

InChI

InChI=1S/C7H16O3S/c1-4-9-7(6-11,8-3)10-5-2/h11H,4-6H2,1-3H3

InChI Key

MVZRHCDWNGUXMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(CS)(OC)OCC

Origin of Product

United States

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